molecular formula C15H17N3O3 B2929812 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 331948-25-5

2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2929812
CAS RN: 331948-25-5
M. Wt: 287.319
InChI Key: AKQKJDUVFYNXTA-UHFFFAOYSA-N
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Description

The compound “2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For this compound, the exact molecular structure is not provided in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For this compound, the exact physical and chemical properties are not provided in the literature .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on compounds similar to 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has focused on understanding their crystal and molecular structures. For instance, the study by Shearer, Twiss, and Wade (1980) on dimethylindium-pyridine-2-carbaldehyde oximate illustrates the importance of structural analysis in organometallic chemistry, providing insights into coordination chemistry and molecular geometry, which are crucial for designing catalysts and functional materials (Shearer, Twiss, & Wade, 1980).

Synthesis of Fused Polycyclic Pyrimidines

Harutyunyan (2016) discussed the condensation of pyrido[1,2-a]pyrimidine with aromatic aldehydes, leading to the synthesis of fused polycyclic pyrimidines. This research highlights the compound's utility in creating molecules with a broad spectrum of biological activities, such as antibacterial and antiviral properties, which are of significant interest in pharmaceutical development (Harutyunyan, 2016).

Microwave-Assisted Synthesis and Antibacterial Agents

Khan et al. (2019) explored the microwave-assisted synthesis of chalcone and its polycyclic heterocyclic analogues, demonstrating promising antibacterial agents. This study emphasizes the role of pyrimidine derivatives in developing new antimicrobial compounds, showcasing the importance of innovative synthesis methods in enhancing drug discovery and development processes (Khan et al., 2019).

Catalytic Applications and Oxidation Reactions

Yoneda, Yamato, and Ono (1981) presented pyridodipyrimidines as new NAD-type redox catalysts, illustrating their application in catalyzing the oxidation of alcohols to carbonyl compounds. This research contributes to the understanding of catalysis and redox reactions, which are fundamental in organic synthesis and industrial chemistry (Yoneda, Yamato, & Ono, 1981).

Photophysical Properties and Sensing Applications

Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives for pH-sensing applications, leveraging the photophysical properties of these compounds. This study underscores the potential of pyrimidine derivatives in creating functional materials for sensing and imaging, which have broad implications in environmental monitoring, diagnostics, and materials science (Yan et al., 2017).

Mechanism of Action

The mechanism of action for this compound is not well-understood. It’s important to note that the mechanism of action can vary greatly depending on the context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-7-17(8-11(2)21-10)14-12(9-19)15(20)18-6-4-3-5-13(18)16-14/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQKJDUVFYNXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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